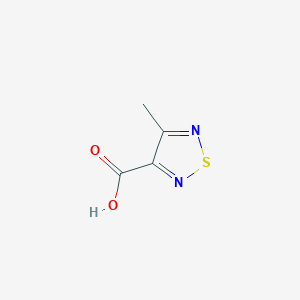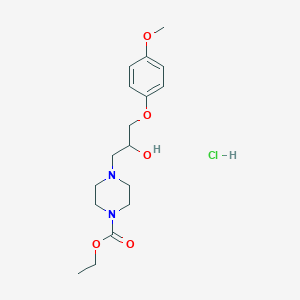![molecular formula C23H20F6N4O4 B2800337 10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione CAS No. 519049-17-3](/img/structure/B2800337.png)
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule. It contains a triazinoazepine core, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with nitromethyl and bis[3-(trifluoromethyl)phenyl] groups. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the nitromethyl and trifluoromethyl groups, as well as the heterocyclic core. The nitromethyl group could potentially undergo redox reactions, while the trifluoromethyl groups might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of trifluoromethyl groups could increase its lipophilicity, which might influence its solubility and stability .Wissenschaftliche Forschungsanwendungen
Novel Ring System Synthesis
The reaction of specific precursors with aryl isocyanates can lead to the formation of novel ring systems, such as 1,3-diaryl-10a-pyrrolidinoperhydro[1,3,5]triazino[1,2-a]azepine-2,4-diones. This process provides a straightforward route to the [1,3,5]triazino[1,2-a]azepine ring system, highlighting a method for synthesizing complex molecules that could have applications in drug design and materials science Bigg & Purvis, 1976.
Heterocyclic Compound Synthesis
Research into synthesizing and understanding the properties of various heterocyclic compounds, such as 3-arylcyclohepta[4,5]-pyrrolo[1,2-a]-1,3,5-triazine-2,4(3H)-diones and related compounds, has shown the potential for these molecules in applications like photo-induced autorecycling oxidation of amines. These studies contribute to the broader knowledge of organic chemistry and material science, potentially impacting areas like photovoltaics, organic semiconductors, and catalysis Nitta et al., 2005.
Unusual Condensation Reactions
Investigations into the reactions of specific diones with amino alcohols have revealed unusual condensation pathways, leading to the formation of new compounds like 2,4-bis(trifluoromethyl)-6-phenylpyridine. These findings expand our understanding of organic reaction mechanisms and can inform the development of new synthetic methodologies for constructing complex molecules Soloshonok et al., 2006.
Synthesis and Characterization of Phthalazinone Derivatives
The synthesis and spectral characterization of phthalazinone derivatives and related heterocycles have implications for the development of new pharmaceuticals and materials. By understanding the chemical properties and reactivity of these compounds, researchers can design molecules with specific functions, such as targeted therapeutic agents or novel materials with unique optical properties Mahmoud et al., 2012.
Rearrangement to Triazine Derivatives
Studies on the synthesis, characterization, and chemical properties of fused aryl[e][1,3]diazepinediones, including their rearrangement to 2,4-diamino-1,3,5-triazine derivatives, contribute to the field of heterocyclic chemistry. These compounds have potential applications in drug discovery, given their structural complexity and the possibility of possessing biological activity Bardovskyi et al., 2020.
Eigenschaften
IUPAC Name |
10a-(nitromethyl)-1,3-bis[3-(trifluoromethyl)phenyl]-7,8,9,10-tetrahydro-6H-[1,3,5]triazino[1,2-a]azepine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F6N4O4/c24-22(25,26)15-6-4-8-17(12-15)32-19(34)30-11-3-1-2-10-21(30,14-31(36)37)33(20(32)35)18-9-5-7-16(13-18)23(27,28)29/h4-9,12-13H,1-3,10-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFVJTUDKUUSIBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(N(CC1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=CC(=C4)C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Fluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B2800254.png)
![7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


![5-Naphthalen-1-YL-7-trifluoromethyl-pyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B2800261.png)

![N-[4-(trifluoromethoxy)phenyl]-1-{[3-(trifluoromethyl)phenyl]sulfonyl}-2-pyrrolidinecarboxamide](/img/structure/B2800264.png)
![Methyl[4-(pyrimidin-5-yl)but-3-en-1-yl]amine](/img/structure/B2800265.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2800270.png)

![N-(3-chloro-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2800273.png)
![N'-(3-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2800274.png)
![4-bromo-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2800275.png)